Ethyl 2-fluoro-6-hydroxybenzoate
Overview
Description
Ethyl 2-fluoro-6-hydroxybenzoate is a chemical compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 g/mol . It is an ester derivative of benzoic acid, where the ethyl group is attached to the carboxyl group, and a fluorine atom is substituted at the 2-position of the benzene ring, with a hydroxyl group at the 6-position. This compound is known for its unique physical and chemical properties, making it valuable in various research fields and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-6-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-6-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Another method involves the use of ethyl chloroformate as the esterifying agent. In this process, 2-fluoro-6-hydroxybenzoic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The use of high-purity starting materials and efficient purification methods ensures the production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-6-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-fluoro-6-oxo-benzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-fluoro-6-hydroxybenzyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Ethyl 2-fluoro-6-oxo-benzoate.
Reduction: Ethyl 2-fluoro-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-fluoro-6-hydroxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-6-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group at the 6-position can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atom at the 2-position can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
The ester group can undergo hydrolysis to release the active 2-fluoro-6-hydroxybenzoic acid, which can further interact with enzymes and receptors involved in various biological pathways .
Comparison with Similar Compounds
Ethyl 2-fluoro-6-hydroxybenzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-fluoro-4-hydroxybenzoate: The hydroxyl group is at the 4-position instead of the 6-position, leading to different chemical behavior and biological activity.
Ethyl 2-chloro-6-hydroxybenzoate:
This compound is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-fluoro-6-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJWEFFWYJTGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.